An In-depth Technical Guide to 5-Iodo-1-methyl-1H-indazol-3-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Iodo-1-methyl-1H-indazol-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1-methyl-1H-indazol-3-amine is a key heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its rigid indazole core, substituted with a reactive iodine atom, a methyl group, and an amino group, provides a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The 1H-indazole-3-amine moiety is recognized as a "privileged scaffold" due to its ability to interact with various biological targets, particularly protein kinases.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Iodo-1-methyl-1H-indazol-3-amine, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Iodo-1-methyl-1H-indazol-3-amine is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1227955-23-8 | Internal Database |
| Molecular Formula | C₈H₈IN₃ | Internal Database |
| Molecular Weight | 273.08 g/mol | Internal Database |
| Appearance | Off-white solid | Internal Database |
| Storage | 2-8°C, protect from light | Internal Database |
Synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine
While a specific, detailed, step-by-step protocol for the synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine is not explicitly detailed in a single publication, a plausible and logical synthetic route can be constructed based on established methodologies for the synthesis of related indazole derivatives. The proposed synthetic pathway involves a multi-step sequence, as illustrated below.
Figure 1: Proposed synthetic pathway for 5-Iodo-1-methyl-1H-indazol-3-amine.
Step-by-Step Methodologies (Proposed)
Step 1: Acetylation of 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline is acetylated using acetic anhydride to protect the amino group and facilitate the subsequent nitrosation step.
Step 2: Nitrosation The resulting acetamide is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to form the N-nitroso derivative.
Step 3: Indazole Ring Formation (Jacobsen Indazole Synthesis) The N-nitroso compound undergoes intramolecular cyclization upon heating, a reaction analogous to the Jacobsen indazole synthesis, to yield 5-nitro-1H-indazole.
Step 4: N-Methylation The nitrogen at the 1-position of the indazole ring is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Step 5: Iodination The 5-nitro-1-methyl-1H-indazole is then subjected to iodination. This can be achieved using iodine in the presence of a base.
Step 6: Reduction of the Nitro Group The final step is the reduction of the nitro group at the 3-position to an amine. This transformation can be effectively carried out using various reducing agents. A common and reliable method is the use of iron powder in the presence of ammonium chloride in an ethanol/water mixture.[2] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine hydrate or hydrogen gas can be employed.[3]
Protocol for a Related Reduction: Synthesis of 5-Amino-3-iodo(1H)indazole A representative procedure for the reduction of a nitroindazole to an aminoindazole is the synthesis of 5-amino-3-iodo(1H)indazole.[2] To a solution of 3-iodo-5-nitro-1H-indazole (1 g, 3.46 mmol) in a mixture of ethanol (24 mL) and water (8 mL), iron powder (966.08 mg, 17.30 mmol) and ammonium chloride (925.36 mg, 17.30 mmol) are added. The mixture is stirred at 80°C for 30 minutes. After filtration and concentration of the filtrate, the residue is worked up with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the desired product.[2] This protocol can be adapted for the reduction of 5-iodo-1-methyl-3-nitro-1H-indazole.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons.
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Aromatic Protons: The protons on the benzene ring of the indazole core will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.
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Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen at position 1 is expected, likely in the range of δ 3.5-4.0 ppm.
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Amine Protons: A broad singlet for the two protons of the primary amine at position 3 will be observed. Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about all the carbon atoms in the molecule.
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Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (typically δ 100-150 ppm). The carbon bearing the iodine atom will have a characteristic chemical shift.
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Indazole Core Carbons: The carbons of the pyrazole part of the indazole ring will also appear in the downfield region.
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Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region, typically around δ 30-35 ppm.
Reactivity of 5-Iodo-1-methyl-1H-indazol-3-amine
The chemical reactivity of 5-Iodo-1-methyl-1H-indazol-3-amine is dictated by its three key functional groups: the iodo group, the amino group, and the indazole ring system.
Figure 2: Key reaction types for 5-Iodo-1-methyl-1H-indazol-3-amine.
Reactions at the Iodo Group (C5-Position)
The iodine atom at the 5-position is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the iodoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the C5-position.[1]
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Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the iodoindazole with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the introduction of a wide range of amino functionalities at the C5-position.
Reactions at the Amino Group (C3-Position)
The primary amino group at the 3-position is nucleophilic and can participate in a variety of reactions to introduce different functional groups.
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Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
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Alkylation: The amino group can be alkylated, though care must be taken to control the degree of alkylation.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-indazole-3-amine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of protein kinase inhibitors.[1] These inhibitors are crucial in oncology as they can target the dysregulated signaling pathways that drive cancer cell proliferation and survival.
Kinase Inhibition: The indazole ring system can mimic the purine core of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site. The substituents at various positions of the indazole ring, which can be readily introduced using 5-Iodo-1-methyl-1H-indazol-3-amine as a starting material, can be tailored to achieve selectivity and potency for specific kinases.
While specific biological activity data for 5-Iodo-1-methyl-1H-indazol-3-amine is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents. Its utility is highlighted in various patents for the preparation of compounds that modulate and/or inhibit protein kinases.[4]
Conclusion
5-Iodo-1-methyl-1H-indazol-3-amine is a strategically important building block for the synthesis of complex molecules with potential applications in drug discovery. Its well-defined reactive sites allow for a high degree of functionalization, enabling the exploration of a broad chemical space. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its likely reactivity based on the established chemistry of related indazole derivatives. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of versatile scaffolds like 5-Iodo-1-methyl-1H-indazol-3-amine in medicinal chemistry is expected to increase.
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- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
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